molecular formula C15H18N2OS B14172902 N-(5-benzyl-1,3-thiazol-2-yl)pentanamide CAS No. 301306-16-1

N-(5-benzyl-1,3-thiazol-2-yl)pentanamide

Cat. No.: B14172902
CAS No.: 301306-16-1
M. Wt: 274.4 g/mol
InChI Key: LYLAGTZGYCVXHS-UHFFFAOYSA-N
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Description

N-(5-benzyl-1,3-thiazol-2-yl)pentanamide is a synthetic organic compound featuring a thiazole ring substituted with a benzyl group at position 5 and a pentanamide moiety at position 2.

Properties

CAS No.

301306-16-1

Molecular Formula

C15H18N2OS

Molecular Weight

274.4 g/mol

IUPAC Name

N-(5-benzyl-1,3-thiazol-2-yl)pentanamide

InChI

InChI=1S/C15H18N2OS/c1-2-3-9-14(18)17-15-16-11-13(19-15)10-12-7-5-4-6-8-12/h4-8,11H,2-3,9-10H2,1H3,(H,16,17,18)

InChI Key

LYLAGTZGYCVXHS-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)NC1=NC=C(S1)CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-benzyl-1,3-thiazol-2-yl)pentanamide typically involves the reaction of 5-benzyl-1,3-thiazol-2-amine with pentanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified using column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(5-benzyl-1,3-thiazol-2-yl)pentanamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other functional groups using electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in tetrahydrofuran.

    Substitution: Bromine in acetic acid for bromination.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of brominated derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(5-benzyl-1,3-thiazol-2-yl)pentanamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to the disruption of critical cellular processes, ultimately resulting in cell death .

Comparison with Similar Compounds

Key Observations :

  • Substitution on the thiazole ring significantly impacts lipophilicity. For example, the benzyl group in the target compound increases logP compared to the ethyl-phenyl analog (logP 4.53) .

Antiproliferative Activity

  • N-(5-benzyl-1,3-thiazol-2-yl)-3,5-dimethyl-1-benzofuran-2-carboxamide (compound 5, [7]): Exhibited potent antiproliferative effects against glioblastoma cells (U251 and T98G), surpassing temozolomide in efficacy. The benzyl-thiazole core likely enhances cellular uptake and target binding.

Antimicrobial Activity

  • 2-[(5-benzyl-1,3-thiazol-2-yl)imino]-1,3-thiazolidin-4-ones ([13]): Demonstrated moderate to high antibacterial and antifungal activity. The imino-thiazolidinone moiety introduces additional hydrogen-bonding sites, enhancing target engagement compared to the pentanamide derivative.

Anthelmintic Activity

  • N-(4-methoxyphenyl)pentanamide ([2], [3]): Showed selective anthelmintic activity against Toxocara canis with minimal cytotoxicity (IC₅₀ < 50 μM). Its simpler structure correlates with easier synthesis (SA score 1.34 vs. 2.58 for albendazole).

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